molecular formula C5H11ISn B14178244 (1-Iodoethenyl)(trimethyl)stannane CAS No. 857349-87-2

(1-Iodoethenyl)(trimethyl)stannane

Cat. No.: B14178244
CAS No.: 857349-87-2
M. Wt: 316.76 g/mol
InChI Key: WAORGDWXVMJUEZ-UHFFFAOYSA-N
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Description

(1-Iodoethenyl)(trimethyl)stannane is an organotin compound characterized by a trimethyltin group bonded to a 1-iodoethenyl moiety. Organotin compounds are widely utilized in organic synthesis, catalysis, and materials science due to their unique reactivity and stability profiles.

Properties

CAS No.

857349-87-2

Molecular Formula

C5H11ISn

Molecular Weight

316.76 g/mol

IUPAC Name

1-iodoethenyl(trimethyl)stannane

InChI

InChI=1S/C2H2I.3CH3.Sn/c1-2-3;;;;/h1H2;3*1H3;

InChI Key

WAORGDWXVMJUEZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodoethenyl)(trimethyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of trimethyltin chloride with an iodoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-Iodoethenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium or nickel catalysts are often employed to facilitate coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield organotin amides, while coupling reactions produce complex organic frameworks .

Scientific Research Applications

(1-Iodoethenyl)(trimethyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Iodoethenyl)(trimethyl)stannane involves its ability to act as an electrophile, facilitating various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-Iodoethenyl)(trimethyl)stannane with other organotin and organometallic derivatives, focusing on structural, reactivity, and application-based differences.

Structural and Functional Group Comparisons

  • Trimethylstannane Derivatives (e.g., trimethyl(pentacarbonylmanganese)stannane ):
    These compounds feature a trimethyltin group bonded to transition metal carbonyl complexes. Unlike this compound, the presence of a manganese carbonyl moiety introduces distinct vibrational spectra and electron distribution patterns, which influence their stability and catalytic activity in cluster formations.

  • Tetraalkyl Lead Compounds (e.g., tert-butyl(trimethyl)plumbane ):
    Lead analogs exhibit heavier metal centers, resulting in lower thermal stability and higher toxicity compared to tin analogs. The iodine substituent in this compound may confer greater reactivity in halogen-exchange reactions compared to lead-based compounds, which are increasingly restricted due to environmental concerns.

  • Perfluorinated Stannanes (e.g., tributylfluoro-stannane polymers ):
    Fluorinated stannanes are valued for their resistance to oxidation and degradation. In contrast, the iodine group in this compound may render it more reactive but less stable under harsh conditions, limiting its utility in fluoropolymer applications.

Toxicity and Environmental Impact

Organotin compounds exhibit varying toxicity depending on their organic substituents. However, iodine incorporation could complicate degradation pathways compared to non-halogenated stannanes.

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